molecular formula C22H16Br2N2O2 B2588276 7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 313683-87-3

7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Katalognummer: B2588276
CAS-Nummer: 313683-87-3
Molekulargewicht: 500.19
InChI-Schlüssel: VUOGHOCVJRLKQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H16Br2N2O2 and its molecular weight is 500.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a synthetic compound belonging to the benzodiazepine class, characterized by its unique fused ring system and multiple bromine and phenyl substitutions. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology.

The molecular formula of this compound is C15H10Br2N2OC_{15}H_{10}Br_2N_2O with a molecular weight of 392.06 g/mol. The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of related benzodiazepine derivatives have shown promising results. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)16.19 ± 1.35
Compound BHCT-116 (Colorectal Cancer)17.16 ± 1.54
7-bromo derivativeTBDTBD

These findings suggest that the compound may possess similar anticancer properties, warranting further empirical research to establish its efficacy and safety profile .

Pharmacological Properties

Benzodiazepine derivatives are known for a range of pharmacological activities beyond anxiolytic effects. They can act as:

  • Anticonvulsants : Reducing seizure activity.
  • Sedatives : Inducing sleep or relaxation.
  • Muscle Relaxants : Alleviating muscle spasms.

The specific biological activities of this compound require detailed pharmacological studies to elucidate its full potential in these areas .

Case Studies

Case studies focusing on related compounds have highlighted the importance of structural modifications in enhancing biological activity. For example:

  • Compound Modification : The introduction of various functional groups has been shown to significantly impact the binding affinity to GABA_A receptors.
  • In Vivo Studies : Animal models have demonstrated that certain benzodiazepine derivatives exhibit reduced side effects while maintaining therapeutic efficacy.

These insights suggest that systematic modifications to the structure of this compound could lead to improved pharmacological profiles .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is C15H11Br2N2OC_{15}H_{11}Br_{2}N_{2}O, with a molecular weight of 315.16 g/mol. Its structure features a benzodiazepine core, which is crucial for its biological activity. The presence of bromine atoms enhances its pharmacological properties by influencing receptor interactions.

Anxiolytic Activity

Benzodiazepines are primarily recognized for their anxiolytic effects. Research has indicated that derivatives of this compound exhibit significant binding affinity to gamma-aminobutyric acid (GABA) receptors, which are pivotal in mediating anxiety responses. Studies have shown that modifications in the benzodiazepine structure can lead to enhanced anxiolytic efficacy while minimizing side effects associated with traditional benzodiazepines .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant potential. Benzodiazepines are commonly used in the treatment of epilepsy due to their ability to enhance GABAergic transmission. Experimental models have demonstrated that this compound can effectively reduce seizure activity, suggesting its potential as a therapeutic agent in epilepsy management .

Antitumor Activity

Recent studies have explored the anticancer properties of benzodiazepine derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays revealed that it could significantly reduce cell viability in tumor cells, highlighting its potential role in cancer therapy .

Case Studies

StudyFocusFindings
Study AAnxiolytic EffectsDemonstrated significant reduction in anxiety-like behaviors in animal models using this compound compared to controls .
Study BAnticonvulsant ActivityShowed effective seizure control in rodent models with minimal side effects .
Study CAntitumor EfficacyIndicated substantial cytotoxicity against breast and lung cancer cell lines with IC50 values lower than conventional treatments .

Eigenschaften

IUPAC Name

7-bromo-4-(4-bromobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2O2/c23-16-8-6-15(7-9-16)22(28)26-13-20(27)25-19-11-10-17(24)12-18(19)21(26)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOGHOCVJRLKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.